3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid
CAS No.:
Cat. No.: VC15889508
Molecular Formula: C17H15NO4S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15NO4S |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 3-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid |
| Standard InChI | InChI=1S/C17H15NO4S/c1-22-14-8-3-2-7-13(14)18-15(19)10-23-16(18)11-5-4-6-12(9-11)17(20)21/h2-9,16H,10H2,1H3,(H,20,21) |
| Standard InChI Key | IXSXEIPCIXQHQN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2C(SCC2=O)C3=CC(=CC=C3)C(=O)O |
Introduction
Structural and Chemical Profile of 3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic Acid
Molecular Architecture
The compound features a thiazolidin-4-one ring fused to a benzoic acid moiety via a methylene bridge. The thiazolidinone ring is substituted at the 3-position with a 2-methoxyphenyl group and at the 2-position with a carbonyl group, forming the 4-oxothiazolidin-2-yl motif. The methoxy group (-OCH₃) on the phenyl ring introduces electron-donating effects, potentially influencing the compound’s reactivity and interactions with biological targets .
Key Structural Attributes:
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Molecular Weight: ~381.39 g/mol.
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Functional Groups: Benzoic acid (-COOH), thiazolidinone (-N-C(=S)-), methoxy (-OCH₃), and carbonyl (-C=O).
Spectral Characterization
While direct spectral data for this compound are unavailable, related thiazolidinone derivatives exhibit characteristic peaks in IR and NMR spectra:
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IR Spectroscopy:
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Synthetic Pathways and Optimization
General Synthesis of Thiazolidinone Derivatives
The synthesis of thiazolidinone analogs typically involves a three-component cyclocondensation reaction between an aromatic amine, aldehyde, and thioglycolic acid under reflux conditions . For 3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid, the pathway likely proceeds as follows:
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Formation of Schiff Base:
Reaction of 2-methoxybenzaldehyde with aniline derivatives generates an imine intermediate. -
Cyclization with Thioglycolic Acid:
The Schiff base reacts with thioglycolic acid in toluene or dioxane, catalyzed by ZnCl₂, to form the thiazolidinone ring . -
Functionalization with Benzoic Acid:
Coupling the thiazolidinone intermediate with benzoic acid derivatives via amide or ester linkages completes the synthesis .
Example Reaction Scheme:
Purification and Yield Optimization
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Solvent Systems: Ethyl acetate/acetone (9:1) for TLC monitoring .
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Recrystallization: Aqueous DMF or ethanol yields pure crystals .
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 7–13 | |
| Escherichia coli | 10–15 | |
| Candida albicans | 13–17 |
The 2-methoxyphenyl substituent may enhance lipid membrane penetration due to its hydrophobicity, while the carboxylic acid group facilitates target binding via hydrogen bonding .
Antiviral Activity
Preliminary studies on related compounds indicate inhibitory effects against RNA viruses (e.g., influenza A) with IC₅₀ values of 20–50 µM . The mechanism may involve interference with viral envelope proteins or replication enzymes.
Comparative Analysis with Structural Analogs
Role of Substituents on Activity
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Methoxy Group: Derivatives with electron-donating groups (e.g., -OCH₃) at the phenyl ring show 20–30% higher antimicrobial potency compared to halogen-substituted analogs .
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Carboxylic Acid: Enhances solubility and bioavailability but may reduce cell permeability in protonated form .
Metabolic Stability
In vitro studies on related compounds suggest moderate hepatic stability (t₁/₂ = 2–4 hours in microsomal assays) , necessitating prodrug strategies for clinical applications.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxy and carboxylic acid groups to optimize potency and pharmacokinetics.
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In Vivo Toxicology: Acute and chronic toxicity profiling in animal models.
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Target Identification: Proteomic screening to elucidate molecular targets (e.g., bacterial dihydrofolate reductase, viral polymerases).
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